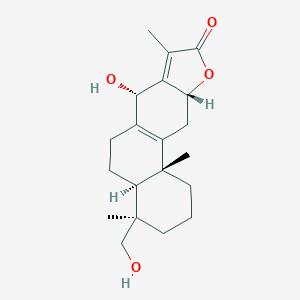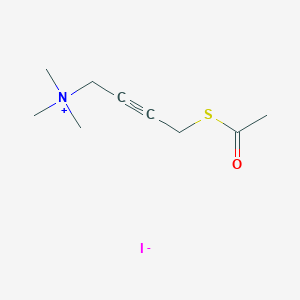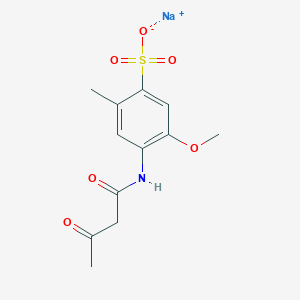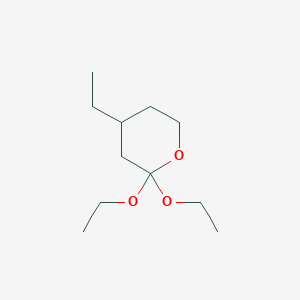
2,2-Diethoxy-4-ethyloxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Diethoxy-4-ethyloxane (DEEO) is a chemical compound that has been of interest to scientists due to its potential use in various fields of research. This compound is a colorless liquid that has a molecular formula of C8H16O2 and a molecular weight of 144.21 g/mol. DEEO is known for its unique chemical properties, which make it an ideal candidate for scientific research.
Wirkmechanismus
The mechanism of action of 2,2-Diethoxy-4-ethyloxane is not well understood, but it is believed to act as a Lewis acid, which can facilitate various chemical reactions. 2,2-Diethoxy-4-ethyloxane has also been shown to be a potent inhibitor of acetylcholinesterase, which is an enzyme that plays a critical role in the central nervous system.
Biochemische Und Physiologische Effekte
2,2-Diethoxy-4-ethyloxane has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 2,2-Diethoxy-4-ethyloxane can inhibit the growth of various cancer cell lines, including breast cancer and melanoma. 2,2-Diethoxy-4-ethyloxane has also been shown to have antimicrobial activity against both gram-positive and gram-negative bacteria.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 2,2-Diethoxy-4-ethyloxane in lab experiments is its ability to act as a versatile reagent in various chemical reactions. 2,2-Diethoxy-4-ethyloxane is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, one of the limitations of using 2,2-Diethoxy-4-ethyloxane is its potential toxicity, which can make it challenging to work with in certain applications.
Zukünftige Richtungen
There are several potential future directions for research involving 2,2-Diethoxy-4-ethyloxane. One area of interest is the development of new synthetic methodologies that utilize 2,2-Diethoxy-4-ethyloxane as a reagent. Additionally, there is potential for 2,2-Diethoxy-4-ethyloxane to be used in the development of new drugs or as a starting material for the synthesis of novel compounds. Finally, further research is needed to fully understand the mechanism of action of 2,2-Diethoxy-4-ethyloxane and its potential applications in various fields of research.
Conclusion:
In conclusion, 2,2-Diethoxy-4-ethyloxane is a chemical compound that has significant potential for use in various scientific research applications. Its unique chemical properties make it an ideal candidate for use as a reagent in various chemical reactions, and it has shown promise in the development of new drugs and materials. Further research is needed to fully understand the potential applications of 2,2-Diethoxy-4-ethyloxane and its mechanism of action.
Synthesemethoden
2,2-Diethoxy-4-ethyloxane can be synthesized through a multistep process that involves the reaction of ethyl vinyl ether with ethyl formate in the presence of a strong acid catalyst. This reaction produces 2,2-diethoxyacetaldehyde, which is then converted to 2,2-Diethoxy-4-ethyloxane through a series of additional reactions.
Wissenschaftliche Forschungsanwendungen
2,2-Diethoxy-4-ethyloxane has been used in a variety of scientific research applications, including organic synthesis, medicinal chemistry, and materials science. One of the most significant applications of 2,2-Diethoxy-4-ethyloxane is in the field of organic synthesis, where it is used as a reagent in various reactions. 2,2-Diethoxy-4-ethyloxane has also been used in the synthesis of chiral ligands, which have potential applications in asymmetric catalysis.
Eigenschaften
CAS-Nummer |
139054-17-4 |
|---|---|
Produktname |
2,2-Diethoxy-4-ethyloxane |
Molekularformel |
C11H22O3 |
Molekulargewicht |
202.29 g/mol |
IUPAC-Name |
2,2-diethoxy-4-ethyloxane |
InChI |
InChI=1S/C11H22O3/c1-4-10-7-8-14-11(9-10,12-5-2)13-6-3/h10H,4-9H2,1-3H3 |
InChI-Schlüssel |
OJAJCDRISNDLQD-UHFFFAOYSA-N |
SMILES |
CCC1CCOC(C1)(OCC)OCC |
Kanonische SMILES |
CCC1CCOC(C1)(OCC)OCC |
Synonyme |
2H-Pyran,2,2-diethoxy-4-ethyltetrahydro-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



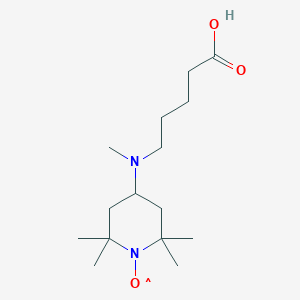
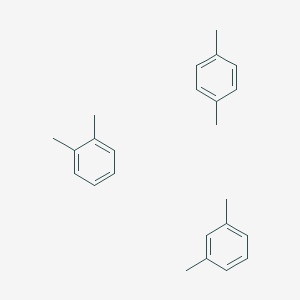
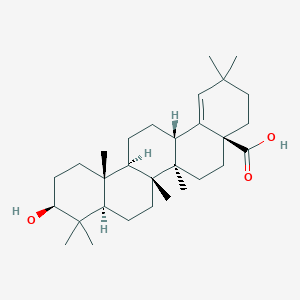
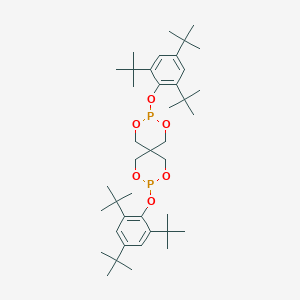
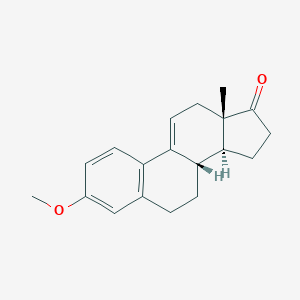
![2-Acetyl-2,3,3a,4-tetrahydrocyclopenta[c]pyrrol-5(1H)-one](/img/structure/B162001.png)
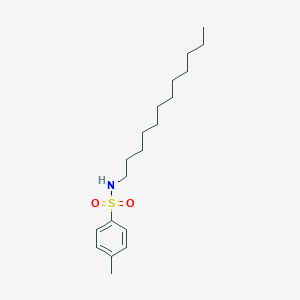
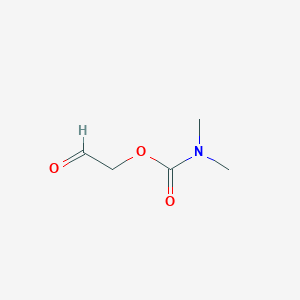
![6-(4-Methoxyphenyl)-2-methylimidazo[1,2-a]pyrazin-3(7H)-one hydrochloride](/img/structure/B162012.png)
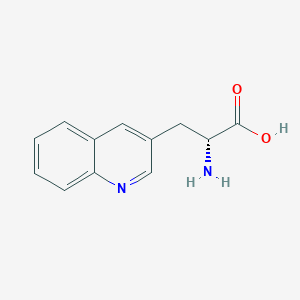
![[5-(2-Chloro-acetyl)-10,11-dihydro-5H-dibenzo-[b,f]azepin-3-yl]-carbamic acid methyl ester](/img/structure/B162017.png)
